molecular formula C13H12FNO3 B11867288 Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11867288
M. Wt: 249.24 g/mol
InChI Key: ZHJCBMUJNXQYEU-UHFFFAOYSA-N
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Description

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by a quinoline core structure with a fluorine atom at the 7th position, a keto group at the 4th position, and a methyl ester group attached to the propanoate side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-fluoro-4-hydroxyquinoline.

    Formation of the Quinoline Core: The 7-fluoro-4-hydroxyquinoline is subjected to a cyclization reaction to form the quinoline core.

    Introduction of the Keto Group: The keto group at the 4th position is introduced through an oxidation reaction.

    Esterification: The final step involves the esterification of the propanoate side chain with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products

The major products formed from these reactions include:

    Oxidation: Introduction of additional keto or hydroxyl groups.

    Reduction: Formation of 4-hydroxy derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate involves:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with a similar structure but different substituents.

    Levofloxacin: A fluoroquinolone with a similar mechanism of action.

    Norfloxacin: A quinolone with a different side chain but similar antibacterial properties.

Uniqueness

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.

Biological Activity

Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinolone family, characterized by its unique chemical structure which includes a methyl ester functional group and a fluorine atom at the 7-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

  • Molecular Formula : C13H12FNO3
  • Molecular Weight : Approximately 249.24 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom enhances the compound's biological activity by influencing its interaction with biological macromolecules, such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for developing new antibiotics.

Case Study : A study demonstrated that derivatives of quinolone compounds showed efficacy against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the interference with DNA replication processes, highlighting the potential of this compound in addressing antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspase pathways.

Research Findings : In vitro studies revealed that this compound inhibited cell proliferation in several cancer types, including breast and lung cancer cells. The observed effects were linked to the compound's ability to disrupt cellular signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is primarily attributed to its structural features:

  • DNA Interaction : The quinoline moiety allows for intercalation into DNA, disrupting replication.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA processing.
  • Fluorine Substitution : The fluorine atom enhances lipophilicity and bioavailability, improving interaction with cellular targets.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoateEthoxy groups at positions 6 and 7Enhanced solubility; potential for improved bioavailability
Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoateMethyl groups at positions 5 and 7Increased lipophilicity; enhanced anticancer activity
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoateChlorine substitution at position 6Altered biological activity due to halogen effects

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 2-(7-fluoro-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C13H12FNO3/c1-8(13(17)18-2)15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-8H,1-2H3

InChI Key

ZHJCBMUJNXQYEU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=CC(=O)C2=C1C=C(C=C2)F

Origin of Product

United States

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